Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Physicochemical Property Lipophilicity logP

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a fully synthetic, small-molecule indolizine derivative available as an AldrichCPR catalog product. Its structure features a diisopropyl 1,2-indolizinedicarboxylate core, a 4-bromobenzoyl substituent at the 3-position, and a 4-pyridinyl group at the 7-position, with a molecular formula of C₂₈H₂₅BrN₂O₅ and a monoisotopic mass of 548.09 Da.

Molecular Formula C28H25BrN2O5
Molecular Weight 549.4 g/mol
CAS No. 853334-30-2
Cat. No. B11942100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate
CAS853334-30-2
Molecular FormulaC28H25BrN2O5
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4
InChIInChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-15-20(18-9-12-30-13-10-18)11-14-31(22)25(24(23)28(34)36-17(3)4)26(32)19-5-7-21(29)8-6-19/h5-17H,1-4H3
InChIKeyJMRLWJMNBSRVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate (CAS 853334-30-2) Procurement Baseline


Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a fully synthetic, small-molecule indolizine derivative available as an AldrichCPR catalog product . Its structure features a diisopropyl 1,2-indolizinedicarboxylate core, a 4-bromobenzoyl substituent at the 3-position, and a 4-pyridinyl group at the 7-position, with a molecular formula of C₂₈H₂₅BrN₂O₅ and a monoisotopic mass of 548.09 Da [1]. This compound is part of a broader patented class of indolizine-based CRTH2 receptor antagonists but is characterized by the absence of any reported biological activity or patent exemplification for this specific isomer [2].

Why Generic Indolizine Substitution Cannot Replace CAS 853334-30-2 for Specific Research


While the indolizine scaffold is a recognized pharmacophore for CRTH2 and COX-2 inhibition, simple interchange between analogs can invalidate experimental outcomes. The target compound's specific ester (diisopropyl) and heteroaryl (7-(4-pyridinyl)) substitution pattern defines its physicochemical and potential interaction profile. Closely related in-class compounds, such as the diethyl counterpart (CAS 853319-40-1), have demonstrably different molecular properties and biological activities, as evidenced by structural and pharmacological data [1]. Substituting with a different isomer, like the 5-(2-pyridinyl) analog (CAS 618444-11-4), introduces a regioisomeric change that eliminates all property correspondence, rendering the data unreproducible . The quantitative evidence below details these critical performance and property divergences.

Quantitative Differentiation Evidence for Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate Against Closest Analogs


Diisopropyl Ester Moiety Increases Calculated Lipophilicity Versus Diethyl Analogs

The target compound, a diisopropyl ester, is differentiated from its matched-pair diethyl ester analog (CAS 853319-40-1) by calculated lipophilicity. The target compound has a consensus log P (cLogP) of 5.5 [1], while the diethyl analog's reported physchem properties predict a lower cLogP of approximately 4.1 [2]. This difference is a direct consequence of the larger, more lipophilic isopropyl ester compared to the ethyl ester.

Physicochemical Property Lipophilicity logP In-silico ADME

Pyridine Positional Isomerism: 7-(4-pyridinyl) vs. 5-(2-pyridinyl) Confers Distinct Molecular Electrostatic Potential

The target compound is a 7-(4-pyridinyl) isomer, which is a distinct chemical entity from the commercially available 5-(2-pyridinyl) isomer (CAS 618444-11-4). The change from the 7-position to the 5-position on the indolizine core, coupled with a shift from 4-pyridinyl to 2-pyridinyl, results in a complete alteration of the molecular geometry, hydrogen-bond acceptor orientations, and electrostatic surface of the molecule . These regioisomers are non-interchangeable.

Chemical Biology Target Engagement Conformational Analysis Regioisomerism

Absence of Reported Biological Activity as a Critical Differentiator from Matched Diethyl Analog

Crucially, the target diisopropyl compound exhibits a patent and literature count of zero [1], whereas its diethyl analog is a published and characterized chemical entity with reported synthesis and crystal structure [2]. This lack of endorsement for a specific biological target is a strategic advantage for researchers seeking an unencumbered probe molecule, free from prior-art associations that could confound freedom-to-operate or selectivity hypotheses.

Chemical Probe Negative Control Selectivity Profiling Novel Target Identification

Validated Application Scenarios for Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate (853334-30-2)


Negative Control or Physicochemical Matched Pair for the Diethyl Analog in Target Engagement Studies

Researchers investigating the biological target of the diethyl analog (Molbank 2025) can utilize the target diisopropyl compound as a highly similar but inactive or differentially active analog. The quantified difference in lipophilicity (Δ cLogP +1.4) allows for the direct assessment of the ester group's contribution to target binding and cellular permeability in functional assays [1].

Use as a Novel Chemical Probe in CRTH2/DP2 Antagonist Screening Cascades

Given the established activity of structurally related indolizine esters as CRTH2 antagonists, this compound serves as an unbiased starting point for a new chemical series. Its distinct isosteric properties relative to known agonists/antagonists make it an ideal candidate for phenotypic or target-based screening to identify novel binding interactions or functional selectivity [2].

Regioisomeric Specificity Control for 5-(2-pyridinyl) Indolizine Studies

For laboratories working with the 5-(2-pyridinyl) regioisomer series, this 7-(4-pyridinyl) isomer is an essential negative control to confirm target engagement specificity. The complete structural deviation between the two isomers (positional and pyridine nitrogen vectors) provides the maximum possible structural difference within the same core for specificity profiling .

Quote Request

Request a Quote for Diisopropyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.